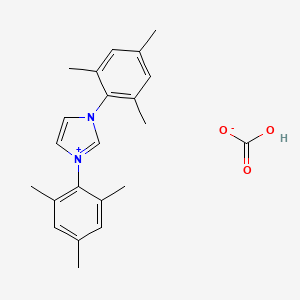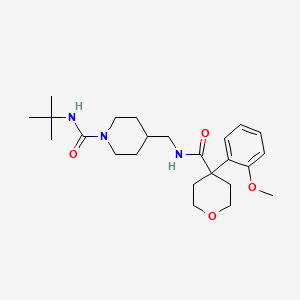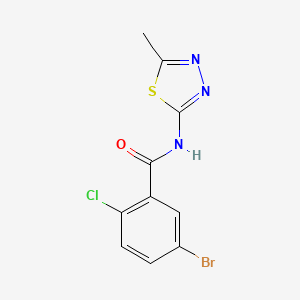![molecular formula C6H7NO2S B2878717 Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro- CAS No. 106039-91-2](/img/structure/B2878717.png)
Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is a heterocyclic compound . It’s a part of a larger class of compounds known as pyrrolo[2,1-b]thiazoles . These compounds are of interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,1-b]thiazoles has been achieved through various methods . One approach involves the annulation of the pyrrole ring to the thiazole or thiazine ring . Another method is based on a two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile .Molecular Structure Analysis
The molecular structure of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” is complex and includes a pyrrolo[2,1-b]thiazole core . This core is a key structural fragment of different alkaloids .Chemical Reactions Analysis
Pyrrolo[2,1-b]thiazoles undergo various chemical reactions . For instance, they can be derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position can be directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .Scientific Research Applications
Development of Bioactive Compounds
Hexahydropyrrolo[1,2-a]imidazol-5-ones and hexahydropyrrolo[1,2-a]pyrimidin-6-ones, which are related to the compound , hold great potential for the development of bioactive compounds .
Nootropics and Painkillers
These compounds, especially nootropics and painkillers, have been considered promising agents for the treatment of cognitive deficits in patients with Alzheimer’s disease .
Treatment of Neuropathic Pain Conditions
Dimiracetam and its derivatives, which have a hexahydropyrrolo[1,2-a]imidazol-5-one backbone, are currently being considered promising agents for the treatment of neuropathic pain conditions .
Peptidomimetics
Hexahydropyrrolo[1,2-a]imidazol-5-ones and -pyrimidin-6-ones are bicyclic γ-lactams; therefore, they can act as peptidomimetics when amino acid substituents are introduced .
Herbicidal Activity
Some hexahydropyrrolo[1,2-a]imidazol-5-ones were found to possess herbicidal activity .
Synthesis of Dihydropyrrolo[1,2-a]imidazole-2,5-diones
Several methods have been described for the synthesis of dihydropyrrolo[1,2-a]imidazole-2,5-diones, including the cyclization of levulinic acid with α-aminohydroxamic acids or α-amino acid phenylhydrazides, as well as the cyclization of γ-oxo esters with α-aminoamides .
Future Directions
The future directions in the research of “Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-” could involve exploring its potential biological activities, developing new synthetic methods, and studying its mechanism of action . The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
properties
IUPAC Name |
7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-4-1-2-6-7(4)5(9)3-10-6/h6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILQBKLTPNWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1SCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)

![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)



![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)





![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)